![molecular formula C9H15N5O3 B3147699 (6S)-Tetrahydrobiopterin CAS No. 62961-57-3](/img/structure/B3147699.png)
(6S)-Tetrahydrobiopterin
Overview
Description
(6S)-Tetrahydrobiopterin (6S-THB) is a naturally occurring cofactor in biochemical pathways, which is essential for the synthesis of a range of neurotransmitters and hormones. It is also known as 6-Substituted Tetrahydrobiopterin and is a derivative of the naturally occurring pterin compound biopterin. 6S-THB is involved in the production of nitric oxide, serotonin, and dopamine, and plays a role in the regulation of neurotransmitter and hormone synthesis, metabolism, and signaling pathways.
Scientific Research Applications
These applications highlight the multifaceted role of 6S-BH4 in health and disease. Researchers continue to explore its therapeutic potential in various contexts, emphasizing its importance in maintaining physiological balance and well-being . If you’d like more detailed information on any specific aspect, feel free to ask! 😊
Mechanism of Action
Target of Action
The primary targets of (6S)-Tetrahydrobiopterin are Nitric oxide synthase oxygenase and Thymidylate synthase . Nitric oxide synthase oxygenase is found in Bacillus subtilis (strain 168) and Thymidylate synthase is found in Escherichia coli (strain K12) .
Mode of Action
It is known to interact with its targets, potentially influencing their function and resulting in changes at the cellular level .
Biochemical Pathways
It is likely that the compound influences multiple pathways due to its interaction with various targets .
Pharmacokinetics
The pharmacokinetics of (6S)-Tetrahydrobiopterin, specifically the Sodium salt (Na) and Calcium salt (Ca), have been studied. It was found that a single oral dose of (6S)-Tetrahydrobiopterin-Na caused higher AUC0–8 h and Cmax of plasma (6S)-5-Methyl-THF compared to folic acid .
Result of Action
It is likely that the compound influences various cellular processes due to its interaction with multiple targets .
properties
IUPAC Name |
(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-FKZODXBYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860778 | |
Record name | (6S)-Tetrahydrobiopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6S)-Tetrahydrobiopterin | |
CAS RN |
62961-57-3 | |
Record name | (6S)-Tetrahydrobiopterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062961573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6S)-Tetrahydrobiopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6S)-TETRAHYDROBIOPTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ES3LB438S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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